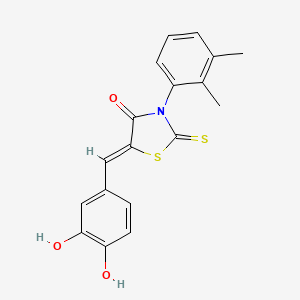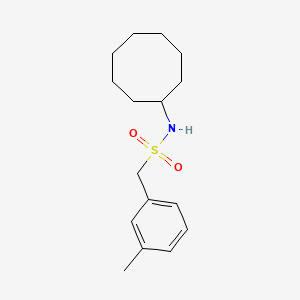![molecular formula C12H16N4OS B4627524 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea
Übersicht
Beschreibung
Synthesis Analysis The synthesis of thiourea derivatives involves complex reactions that yield a variety of compounds with diverse structures and properties. For example, thiourea derivatives containing pyrazole rings have been synthesized by reacting amino-cyano pyrazole with acylisothiocyanates in one-pot reactions, highlighting the versatility of thiourea chemistry in creating compounds with potential biological activities (Zhang et al., 2011).
Molecular Structure Analysis The molecular structure of thiourea derivatives can be quite complex, with the thiourea moiety and other structural components, such as pyrimidine or pyrazole rings, contributing to their overall properties. X-ray diffraction analysis is often used to characterize these structures, revealing details such as crystal systems, space groups, and molecular conformations (Böck et al., 2020).
Chemical Reactions and Properties Thiourea derivatives can participate in a range of chemical reactions, demonstrating their reactivity and potential for further modification. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases the ability of thiourea to engage in complex reactions involving ring closure and formation of new heterocyclic compounds (Ledenyova et al., 2018).
Physical Properties Analysis The physical properties of thiourea derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. For example, the crystalline structure of thiourea derivatives can vary significantly, with different polymorphs exhibiting distinct hydrogen bonding patterns and molecular conformations (Böck et al., 2020).
Chemical Properties Analysis The chemical properties of thiourea derivatives, including their reactivity, stability, and potential biological activities, are closely tied to their structural features. For example, the incorporation of pyrazole rings into thiourea derivatives has been shown to impact their herbicidal activities, demonstrating the role of molecular structure in determining the chemical properties of these compounds (Zhang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antitubercular Activities
Thiourea derivatives, including N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea, have been synthesized and assessed for their anticonvulsant and antitubercular properties. For instance, one study focused on the in vivo metabolism of N-phenyl-N'-(3,5-dimethylpyrazole-4-yl) thiourea in rats, highlighting its remarkable anticonvulsant activity. The metabolic pathway of this compound was investigated to understand its pharmacological efficacy (Kaymakçıoğlu et al., 2003). Another study detailed the preparation and examination of heterocyclic substituted thioureas for antitubercular activity, demonstrating a range of activities depending on the structure (Glasser & Doughty, 1964).
Anticancer Activity
Research into the synthesis of new pyrazole derivatives, including thiourea chimeric derivatives, has shown promising apoptotic effects in human cancer cells. For example, one compound exhibited significant apoptosis-inducing effects and affected the expression of tumor necrosis factor receptors, suggesting potential as an anti-cancer drug (Nițulescu et al., 2015).
Antimicrobial Activity
Several studies have synthesized thiourea derivatives and tested them for antimicrobial activities. These compounds, including those derived from N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea, have shown efficacy against various bacterial and fungal strains. This includes novel synthesis approaches that led to compounds with significant antibacterial and antifungal activities (Nițulescu et al., 2010; Khidre & Radini, 2021).
Herbicidal Activities
Research into thiourea derivatives has also extended into the agricultural sector, with studies exploring their herbicidal activities. For example, a novel acyl thiourea compound demonstrated good inhibitory activity against specific weed species, showcasing the potential of these compounds in weed management (Fu-b, 2014).
Eigenschaften
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9-10(7-15-16(9)2)6-13-12(18)14-8-11-4-3-5-17-11/h3-5,7H,6,8H2,1-2H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKSIZIZIWBRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(furan-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)
![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)
![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)
![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)